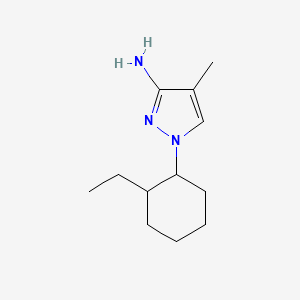
1-(2-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C15H24
It belongs to the class of pyrazole derivatives and contains both cyclohexane and pyrazole moieties. The compound’s systematic name reflects its substituents: 1-(2-ethylcyclohexyl) indicates the cyclohexane ring, while 4-methyl-1H-pyrazol-3-amine refers to the pyrazole ring with an amino group at position 3.
Métodos De Preparación
The synthetic routes for this compound can vary, but one common method involves the reaction of 2-ethylcyclohexanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or methanol) with an acid catalyst. Industrial production methods may involve modifications to improve yield and scalability .
Análisis De Reacciones Químicas
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions, including oxidation, reduction, and substitution. Here are some notable reactions:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction of the pyrazole ring may lead to the formation of amines or other derivatives.
Substitution: Substituents on the cyclohexane ring can be modified through substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine finds applications in several fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: The compound could serve as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific interactions with biological targets. It might modulate enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H21N3 |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
1-(2-ethylcyclohexyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-6-4-5-7-11(10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14) |
Clave InChI |
VMJCVIJODSUMAK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1N2C=C(C(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


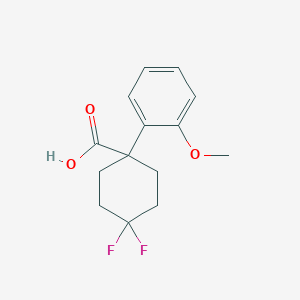
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)

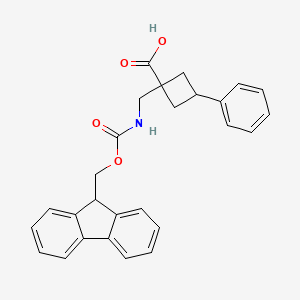
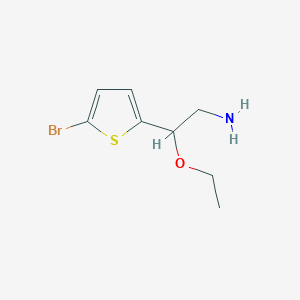
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
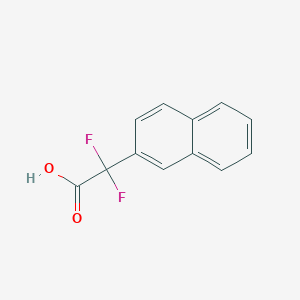
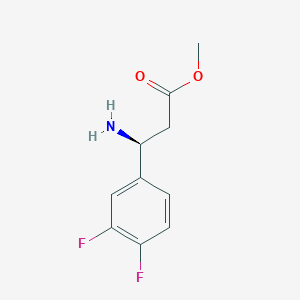
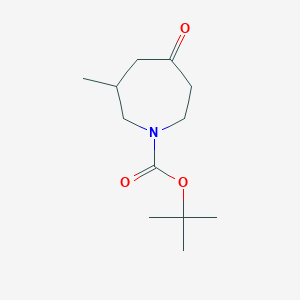
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
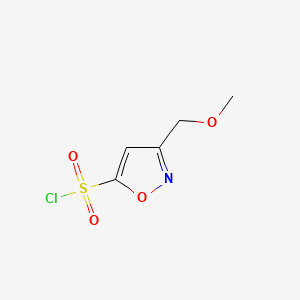
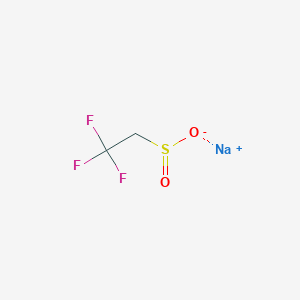
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)

